Methyl-d3 triflate
Overview
Description
Methyl-d3 triflate, also known as methyl trifluoromethanesulfonate, is a compound that has been extensively studied due to its importance in various chemical reactions and applications. It is particularly valuable in the pharmaceutical industry for the incorporation of deuterium atoms into organic molecules, which is useful for tracing drug molecules without significantly altering their structure or function .
Synthesis Analysis
The synthesis of methyl-d3 triflate analogs has been achieved through various methods. A robust d3-methylating agent, DMTT, was developed to selectively d3-methylate complex molecules with high-level deuterium incorporation . Additionally, methyl trifluoromethanethiosulfonate, a thiosulfonate derivative, was synthesized and characterized, providing insights into the reactivity-structure connection of related compounds . Electrochemical deuteration has also been reported as a method to convert aromatic trifluoromethyl groups to methyl-d3 groups using deuterium water .
Molecular Structure Analysis
The molecular structure of methyl triflate has been investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation with specific dihedral angles . Theoretical and experimental studies have also been conducted on related compounds, such as methyl trifluoromethanethiosulfonate, to understand the conformational preferences and the role of electron delocalization in their reactivity .
Chemical Reactions Analysis
Methyl triflate has been compared with methyl iodide as a labeled precursor in the synthesis of PET radioligands, demonstrating its compatibility with low concentrations of aqueous sodium hydroxide for 11C-methylation of amide and thiol functions . The compound has also been used in the facile formation of 2,5-anhydro sugars by ring contraction in methyl hexopyranoside 2-triflates under conditions of nucleophilic displacement .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl triflate and its derivatives have been characterized through various spectroscopic methods, including NMR and vibrational spectroscopy . Methylsulphur trifluoride, a related compound, has been synthesized and characterized, displaying properties similar to SF4 and functioning as a fluoride ion donor . Transition metal complexes with methyl triflate have also been synthesized, providing insights into the reactivity and coordination behavior of these compounds .
Scientific Research Applications
Carbon-Carbon Reductive Elimination and Agostic Complex Formation
Methyl triflate is involved in the study of competitive sp3-sp3 and sp2-sp3 carbon-carbon reductive elimination from a platinum (IV) center. The research explores the formation of coupling products and cationic complexes, providing insights into the behavior of methyl triflate in complex chemical reactions and the formation of C−C agostic complexes (Madison et al., 2007).
Replacement of Triflate-based Electrophilic Reagents
Methyl triflate has been historically used as a strong electrophilic source. However, research indicates that carborane reagents could replace triflate-based electrophilic reagents, offering higher electrophilicity and shutting down nucleophilic chemistry of the anion, thus opening new pathways for chemical synthesis and catalysis (Reed, 2010).
Masked Hydride in Catalytic Arene Hydrogenations
Studies reveal that methyl triflate reacts to form complexes that behave as "masked hydrides." This behavior is crucial in understanding the insertion of an arene ring into an M-H bond, a proposed first step in catalytic arene hydrogenations, showcasing the role of methyl triflate in intricate chemical transformations (Gavenonis & Tilley, 2002).
Polymerization Catalysts
Research into the polymerization of cyclosiloxanes indicates the crucial role of methyl triflate in the process. It explores the role of methyl triflate in the polymerization kinetics and mechanism, highlighting its influence on the formation and behavior of catalysts like bismuth and hafnium triflate (Yashiro et al., 2010).
Ionic Liquids and Ion Diffusion
Methyl triflate is studied in the context of ionic liquids and their conductivity properties, particularly in molten salt mixtures. Research in this area explores the role of methyl triflate in enhancing conductivity and its interaction with cations and anions, providing insights into the design and application of novel ionic liquids (Every et al., 2000).
Methylation of Cage Boranes
The methylation of cage boranes with methyl triflate offers insights into the intermediacy of species and hydrogen scrambling between boron vertices and methyl substituents. This research enhances understanding of electrophilic substitution mechanisms and potential applications in materials science and catalysis (Kaleta et al., 2013).
Safety And Hazards
Thermal decomposition can lead to the release of irritating gases and vapors. The product causes burns of eyes, skin, and mucous membranes. It is flammable, and containers may explode when heated. Vapors may form explosive mixtures with air. Vapors may travel to the source of ignition and flash back .
Future Directions
Metal triflates have shown a large variety of possibilities as catalysts in organic reactions. Some selected examples of their catalytic activity, in particular in C−O and C−C bond formation are presented . This suggests that Methyl-d3 triflate could potentially be used in a wide range of organic reactions in the future.
properties
IUPAC Name |
trideuteriomethyl trifluoromethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3F3O3S/c1-8-9(6,7)2(3,4)5/h1H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRDBPQYVWXNSJ-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3F3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583675 | |
Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-d3 triflate | |
CAS RN |
73900-07-9 | |
Record name | (~2~H_3_)Methyl trifluoromethanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 73900-07-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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